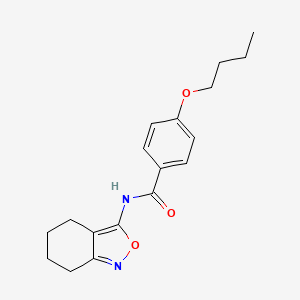
4-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It contains a benzoxazole ring fused to a tetrahydrobenzoxazole moiety, with a butoxy group and an amide functionality.
- This compound may have applications in various fields due to its unique structure.
4-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide: C16H20N2O3
.Preparation Methods
Reaction Conditions: These reactions typically involve the reaction of an aryl or alkyl halide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.
Industrial Production Methods: Information on industrial-scale production methods for this specific compound is limited.
Chemical Reactions Analysis
Reactivity: As a boronic ester, it can undergo various reactions, including
Common Reagents and Conditions: Palladium catalysts, bases (such as potassium carbonate), and organic solvents are commonly used.
Major Products: The major products depend on the specific reaction conditions and substituents.
Scientific Research Applications
Chemistry: Boronic esters are versatile intermediates in organic synthesis, used for building complex molecules.
Biology: They can be employed in bioconjugation and drug delivery.
Medicine: Some boronic esters exhibit antitumor or antimicrobial activity.
Industry: Their use extends to materials science and catalysis.
Mechanism of Action
- The specific mechanism of action for this compound would require further research. boronic esters often interact with enzymes, receptors, or other biological targets due to their electrophilic boron center.
Comparison with Similar Compounds
- Unfortunately, I couldn’t find direct comparisons for this specific compound. related boronic esters or benzoxazole derivatives could serve as points of comparison.
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-butoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide |
InChI |
InChI=1S/C18H22N2O3/c1-2-3-12-22-14-10-8-13(9-11-14)17(21)19-18-15-6-4-5-7-16(15)20-23-18/h8-11H,2-7,12H2,1H3,(H,19,21) |
InChI Key |
IKVPOOCLAYHDFK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















